molecular formula C8H13BrN2O B12987767 Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol

Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol

Cat. No.: B12987767
M. Wt: 233.11 g/mol
InChI Key: DKQYLKIHXRTBHI-IYSWYEEDSA-N
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Description

Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol can undergo various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and amines. These products can have significant biological and chemical properties, making them valuable in research and industrial applications .

Mechanism of Action

The mechanism of action of Trans-3-(4-amino-5-methyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets such as enzymes and receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target molecules . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

(2R,3R)-3-(4-bromo-5-methylpyrazol-1-yl)butan-2-ol

InChI

InChI=1S/C8H13BrN2O/c1-5(7(3)12)11-6(2)8(9)4-10-11/h4-5,7,12H,1-3H3/t5-,7-/m1/s1

InChI Key

DKQYLKIHXRTBHI-IYSWYEEDSA-N

Isomeric SMILES

CC1=C(C=NN1[C@H](C)[C@@H](C)O)Br

Canonical SMILES

CC1=C(C=NN1C(C)C(C)O)Br

Origin of Product

United States

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